Sulfapyridine sodium

Description

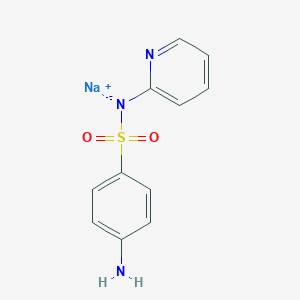

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-pyridin-2-ylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N3O2S.Na/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11;/h1-8H,12H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAINBAXHBFSNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059570 | |

| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-57-1 | |

| Record name | Sulfapyridine sodium [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfapyridine sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAPYRIDINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3SKB3662O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sulfapyridine Sodium

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of Sulfapyridine sodium, a sulfonamide antibacterial agent. The methodologies detailed herein are grounded in established chemical principles and aim to provide researchers, scientists, and drug development professionals with a robust framework for obtaining high-purity Sulfapyridine sodium.

Introduction: The Significance of Sulfapyridine and its Sodium Salt

Sulfapyridine was a groundbreaking discovery in the early era of antimicrobial chemotherapy, first synthesized in 1937.[1] It belongs to the sulfonamide class of drugs, which act by competitively inhibiting the enzyme dihydropteroate synthetase, essential for folic acid synthesis in bacteria.[2][3] While its use as a primary antibiotic has been largely superseded by newer agents with improved safety profiles, Sulfapyridine remains relevant in specific therapeutic areas, such as in the treatment of dermatitis herpetiformis.[1][4] Furthermore, it is a key component of the prodrug Sulfasalazine, which is used in the management of inflammatory bowel disease.[2][5]

The sodium salt of Sulfapyridine (Sulfapyridine Sodium) offers a significant advantage in terms of its enhanced water solubility compared to the parent compound, which is practically insoluble in water.[2][3][4] This increased solubility is crucial for certain pharmaceutical formulations and in vitro applications. This guide will focus on the synthesis of Sulfapyridine and its conversion to the more soluble sodium salt, followed by rigorous purification protocols.

Chemical Synthesis of Sulfapyridine

The most common and industrially relevant synthesis of Sulfapyridine involves the condensation of 2-aminopyridine with 4-acetylaminobenzenesulfonyl chloride (ASC), followed by the deprotection of the acetyl group.[6][7] This two-step process is both efficient and scalable.

Synthesis Workflow

The overall synthetic scheme can be visualized as a two-stage process: N-acetylation of sulfanilamide to protect the amino group, followed by chlorosulfonation, condensation with 2-aminopyridine, and finally, deacetylation.

Caption: Synthesis workflow for Sulfapyridine Sodium.

Detailed Experimental Protocol

Step 1: Synthesis of N-Acetylsulfapyridine

-

In a well-ventilated fume hood, a solution of 2-aminopyridine in a suitable aprotic solvent, such as pyridine or dioxane, is prepared in a reaction vessel equipped with a stirrer and a thermometer.

-

4-Acetylaminobenzenesulfonyl chloride (ASC) is added portion-wise to the solution while maintaining the temperature below a specified limit (e.g., 40-50°C) to control the exothermic reaction.

-

The reaction mixture is stirred for several hours at a controlled temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product, N-Acetylsulfapyridine, is precipitated by the addition of water.

-

The precipitate is collected by filtration, washed with water to remove any remaining pyridine and other water-soluble impurities, and then dried.

Step 2: Hydrolysis to Sulfapyridine

-

The dried N-Acetylsulfapyridine is suspended in an aqueous solution of a strong base, typically sodium hydroxide.

-

The mixture is heated to reflux for a specified period to effect the hydrolysis of the acetyl group.

-

The progress of the hydrolysis is monitored by TLC until all the starting material has been consumed.

-

After cooling the reaction mixture, the pH is carefully adjusted with a mineral acid (e.g., hydrochloric acid) to precipitate the Sulfapyridine product. The isoelectric point of Sulfapyridine should be considered for maximizing the yield.

-

The precipitated Sulfapyridine is collected by filtration, washed thoroughly with water to remove salts, and then dried.

Step 3: Formation of Sulfapyridine Sodium

-

The purified Sulfapyridine is suspended in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

A stoichiometric amount of a sodium base, most commonly sodium hydroxide or sodium ethoxide, is added to the suspension.

-

The mixture is stirred until the Sulfapyridine completely dissolves, indicating the formation of the sodium salt.

-

The Sulfapyridine sodium can then be isolated by evaporation of the solvent or by precipitation through the addition of a less polar co-solvent.

Purification of Sulfapyridine Sodium

The purity of the final Sulfapyridine sodium product is critical for its intended application. The primary impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. A robust purification strategy is therefore essential.

Purification Workflow

A common and effective method for purifying Sulfapyridine and its sodium salt is through acid-base precipitation followed by recrystallization. This takes advantage of the amphoteric nature of Sulfapyridine and the differential solubility of the compound and its impurities in various solvents and pH conditions.

Caption: Purification workflow for Sulfapyridine Sodium.

Detailed Purification Protocol

-

Acid-Base Precipitation:

-

The crude Sulfapyridine is dissolved in a dilute aqueous solution of sodium hydroxide. This deprotonates the sulfonamide nitrogen, forming the soluble sodium salt.

-

Any insoluble impurities are removed by filtration.

-

The clear filtrate is then slowly acidified with a mineral acid (e.g., HCl). As the pH decreases, the Sulfapyridine protonates and precipitates out of the solution, leaving behind impurities that are soluble in acidic or neutral conditions.

-

The precipitated Sulfapyridine is collected by filtration and washed with deionized water until the washings are neutral.

-

-

Recrystallization:

-

The acid-base purified Sulfapyridine is then subjected to recrystallization to remove any remaining impurities.

-

A suitable solvent system is chosen, typically a mixture of a good solvent (in which Sulfapyridine is soluble at elevated temperatures) and a poor solvent (in which it is less soluble at room temperature). Ethanol-water mixtures are commonly employed.[4]

-

The Sulfapyridine is dissolved in the minimum amount of the hot solvent mixture to form a saturated solution.

-

The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of Sulfapyridine decreases, leading to the formation of well-defined crystals.

-

The purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum.

-

-

Conversion to Pure Sulfapyridine Sodium:

-

The highly purified Sulfapyridine is then converted to its sodium salt as described in the synthesis section, using high-purity reagents to avoid the introduction of new impurities.

-

Comparative Analysis of Purification Techniques

| Purification Technique | Principle | Advantages | Disadvantages |

| Acid-Base Precipitation | Differential solubility of the acidic/basic forms of the compound and impurities. | Effective for removing non-ionizable impurities and those with different pKa values. Scalable. | May not effectively remove impurities with similar acid-base properties. Risk of salt contamination if not washed properly. |

| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Can yield highly pure crystalline products. Effective at removing impurities that are more or less soluble than the target compound. | Requires selection of an appropriate solvent system. Can be time-consuming. Product loss in the mother liquor. |

| Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | High resolving power, capable of separating closely related impurities. | Can be expensive and time-consuming for large-scale purification. Requires significant solvent usage. |

Conclusion

The synthesis and purification of Sulfapyridine sodium require a systematic approach that combines a well-established synthetic route with meticulous purification strategies. The condensation of 2-aminopyridine with 4-acetylaminobenzenesulfonyl chloride followed by hydrolysis remains the most practical method for the synthesis of Sulfapyridine. Subsequent purification through a combination of acid-base precipitation and recrystallization is crucial for achieving the high purity required for pharmaceutical applications. The final conversion to the sodium salt enhances its utility in various formulations. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can consistently obtain high-quality Sulfapyridine sodium for their scientific endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23667654, Sulfapyridine Sodium. [Link]

-

Wikipedia. Sulfapyridine. [Link]

-

Wikipedia. Montague Phillips (chemist). [Link]

-

Merck Index. Sulfapyridine. [Link]

-

Pharmaffiliates. Sulfapyridine-impurities. [Link]

- Knesl, P., & Jordis, U. Synthesis of Sulfapyridine metabolites. 7th International Electronic Conference on Synthetic Organic Chemistry.

-

PubMed. Characterization of impurities in sulfasalazine. [Link]

- Google Patents.

- Google Patents.

Sources

- 1. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 2. toku-e.com [toku-e.com]

- 3. toku-e.com [toku-e.com]

- 4. Sulfapyridine [drugfuture.com]

- 5. mdpi.org [mdpi.org]

- 6. Sulfapyridine synthesis - chemicalbook [chemicalbook.com]

- 7. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]

Physicochemical properties of Sulfapyridine sodium for research applications.

An In-Depth Technical Guide to the Physicochemical Properties of Sulfapyridine Sodium for Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Sulfapyridine Sodium, a compound of significant historical and continuing research interest. As the sodium salt of the sulfonamide antibiotic, sulfapyridine, its distinct physicochemical properties offer both advantages and unique considerations for researchers in drug development, formulation science, and analytical chemistry. This document moves beyond a simple recitation of data, offering a foundational understanding of why these properties are critical and how they can be precisely characterized and leveraged in a research setting.

Foundational Physicochemical Profile

Sulfapyridine sodium's utility in research is fundamentally governed by its chemical identity, solubility, stability, and acid-base characteristics. Unlike its parent compound, sulfapyridine, which is practically insoluble in water, the sodium salt form dramatically enhances aqueous solubility, a critical factor for many experimental and formulation paradigms.[1][2]

Chemical Identity and Structure

The introduction of a sodium salt modifies the sulfonamide group, creating a more polar and readily soluble entity.

-

IUPAC Name: sodium;(4-aminophenyl)sulfonyl-pyridin-2-ylazanide[3]

-

SMILES: C1=CC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+][3]

The structure consists of a pyridine ring linked to a sulfanilamide moiety. This combination is central to its mechanism of action and its physical properties.

Core Properties Summary

The following table summarizes the essential quantitative properties of Sulfapyridine Sodium and its parent compound, Sulfapyridine, for comparative analysis. This data is crucial for designing experiments, from preparing stock solutions to developing analytical methods.

| Property | Sulfapyridine Sodium | Sulfapyridine (Parent Compound) | Significance in Research |

| Molecular Weight | 271.27 g/mol (anhydrous)[3][4] | 249.29 g/mol [1][6][7] | Essential for accurate molar concentration calculations. |

| Appearance | White to yellowish-white crystalline powder[6][8] | White, crystalline, odorless, tasteless substance[8] | Basic quality control parameter. |

| Aqueous Solubility | Freely soluble (~667 mg/mL)[5][9] | Practically insoluble (~0.29 mg/mL or 1:3500)[1][8][9] | Key advantage for aqueous formulations and bioassays. |

| Solubility in Alcohol | 1 g in 10 mL of alcohol[9] | 1 g in 440 mL of alcohol[8] | Important for selecting solvents in synthesis and analysis. |

| pKa (of Sulfapyridine) | N/A | 8.4[8][10] | Governs pH-dependent solubility and absorption characteristics. |

| Melting Point | Decomposes upon heating[4] | 190-193 °C[9][10][11] | Important for thermal analysis and stability assessment. |

| pH (5% aq. solution) | ~11.4[9] | Neutral aqueous solution[6][9] | Indicates the alkaline nature of the salt form. |

Stability and Storage Considerations

Proper handling and storage are paramount to ensure the integrity of the compound for reproducible experimental results.

-

Hygroscopicity and Reaction with CO₂: On prolonged exposure to humid air, sulfapyridine sodium can absorb atmospheric carbon dioxide. This reaction neutralizes the sodium salt, liberating the free sulfapyridine, which then precipitates due to its poor water solubility.[9] This underscores the necessity of storing the compound in well-closed containers, protected from moisture.

-

Light Sensitivity: The parent compound, sulfapyridine, slowly darkens on exposure to light.[8][10] Therefore, as a precautionary measure grounded in the shared chromophoric structure, sulfapyridine sodium should be stored in light-resistant containers.[7][11]

-

Thermal Stability: When heated to decomposition, sulfapyridine sodium emits toxic fumes of nitrogen oxides (NOx), sodium oxide (Na₂O), and sulfur oxides (SOx).[4] This necessitates caution during thermal analyses like TGA.

Analytical Characterization Workflow

A robust analytical workflow is essential for verifying the identity, purity, and concentration of sulfapyridine sodium. The following protocols represent a self-validating system, where chromatographic and spectroscopic techniques provide orthogonal data to ensure comprehensive characterization.

Caption: Workflow for comprehensive characterization of Sulfapyridine Sodium.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating sulfapyridine sodium from potential impurities and for accurate quantification. A stability-indicating method can resolve the active compound from its degradation products.

Causality Behind Experimental Choices:

-

Reverse-Phase (RP) Column (C18): The non-polar stationary phase is ideal for retaining the moderately non-polar sulfapyridine molecule.

-

Mobile Phase: A mixture of an organic solvent (Acetonitrile) and an aqueous buffer provides the necessary polarity gradient to elute the analyte. The addition of an acid (orthophosphoric acid) helps to ensure consistent ionization of the molecule, leading to sharp, symmetrical peaks.

-

UV Detection: The aromatic rings in the sulfapyridine structure provide strong chromophores, allowing for sensitive detection at a specific wavelength (λmax).

Step-by-Step Protocol for RP-HPLC Analysis: [12]

-

Mobile Phase Preparation: Prepare a mixture of Acetonitrile, water, and 1.0% orthophosphoric acid in the ratio of 70:27:3 (v/v/v). Filter through a 0.45 µm membrane filter and degas.

-

Chromatographic Conditions:

-

Column: ODS C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength (λmax): 256 nm.

-

Injection Volume: 20 µL.

-

-

Standard Preparation: Accurately weigh and dissolve sulfapyridine sodium in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards within a linear range (e.g., 5-30 µg/mL).

-

Sample Analysis: Inject the standards to generate a calibration curve. Inject the sample solution and quantify the concentration based on the peak area relative to the calibration curve. The typical retention time for sulfapyridine under these conditions is approximately 4.4 minutes.[12]

Spectroscopic Identification

UV-Visible Spectroscopy: This technique is rapid and effective for concentration determination using a calibration curve, leveraging Beer-Lambert's law. The wavelength of maximum absorbance (λmax) for sulfapyridine is consistently reported around 256 nm, which is used for HPLC detection.[12] For sulfasalazine, a related compound, the λmax is observed at 354 nm, highlighting how structural modifications impact spectroscopic properties.[13]

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the chemical identity of sulfapyridine sodium by identifying its characteristic functional groups. Key vibrational bands can be assigned to specific molecular motions, providing a molecular "fingerprint."[14][15][16]

-

N-H Stretching (Aniline): Bands in the 3300-3500 cm⁻¹ region.

-

S=O Stretching (Sulfonamide): Strong asymmetric and symmetric stretching bands typically around 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

-

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.

Thermal Analysis (DSC & TGA)

Thermal analysis provides critical information about the polymorphism, stability, and solvation state of the material.

Causality Behind Experimental Choices:

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is invaluable for identifying melting points, glass transitions (for amorphous content), and polymorphic transitions.[17][18] Studies on sulfapyridine have shown it can exhibit complex thermal behavior, including a glass transition, cold crystallization, and multiple polymorphic melts.[17]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and to quantify the amount of volatile components like water (in a hydrate) or residual solvents.

Caption: Complementary data from DSC and TGA for thermal characterization.

Research Applications: Linking Properties to Practice

The physicochemical properties of sulfapyridine sodium directly inform its application in various research domains.

Formulation and Drug Delivery

The primary advantage of sulfapyridine sodium is its high water solubility, making it an ideal candidate for developing aqueous parenteral formulations or for use in in vitro assays requiring high concentrations.[5][9] However, its high pH and potential for precipitation in acidic environments (like the stomach) must be considered. This pH-dependent solubility is a critical parameter in designing oral dosage forms, often leading researchers to explore enteric coatings or amorphous solid dispersions to ensure delivery to the intestine.[19] Recent research has also explored creating prodrugs of sulfapyridine for enhanced retention in liposomal nano-formulations for targeted delivery in treating conditions like rheumatoid arthritis.[20]

Mechanistic and Pharmacological Studies

Sulfapyridine sodium serves as a valuable tool for studying the mechanism of action of sulfonamide antibiotics. Its antibacterial effect stems from its ability to act as a competitive inhibitor of dihydropteroate synthetase (DHPS), an enzyme essential for bacterial folic acid synthesis.[1][5][6]

Caption: Mechanism of action: Sulfapyridine competitively inhibits DHPS.

Beyond its antibacterial role, sulfapyridine is studied for its anti-inflammatory and immunomodulatory properties.[1][5] It is a primary metabolite of sulfasalazine, a drug used to treat inflammatory bowel disease and arthritis. Furthermore, its capacity to scavenge peroxyl radicals makes it a subject of interest in studies on oxidative stress.[5]

Conclusion

Sulfapyridine sodium is more than a historical antibiotic; it is a versatile research compound whose utility is deeply rooted in its distinct physicochemical properties. Its enhanced aqueous solubility compared to its parent compound is a defining feature, enabling a wide range of in vitro and formulation studies. A thorough understanding and characterization of its solubility, stability, and spectral properties, using a multi-technique approach involving chromatography, spectroscopy, and thermal analysis, are essential for generating reliable and reproducible scientific data. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of sulfapyridine sodium in their scientific endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23667654, Sulfapyridine Sodium. Retrieved from [Link]

- Merck Index. (n.d.). Sulfapyridine.

- ChemicalBook. (n.d.). Sulfapyridine CAS#: 144-83-2.

- Tirumaleswara Rao, B., Madhavi, S., & Sudheer, C.H. (2016). New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(1), 66-74.

-

Owerbach, J., Johnson, N. F., Bates, T. R., Pieniaszek, H. J., Jr, & Jusko, W. J. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. Journal of pharmaceutical sciences, 67(9), 1250–1253. [Link]

- Craig, D. Q., & Royall, P. G. (1998). The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies. International journal of pharmaceutics, 167(1-2), 195-205.

-

Solubility of Things. (n.d.). Sulfapyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5336, Sulfapyridine. Retrieved from [Link]

-

Jain, A., et al. (2021). Fail-safe nano-formulation of prodrug of sulfapyridine: Preparation and evaluation for treatment of rheumatoid arthritis. Materials Science and Engineering: C, 118, 111332. [Link]

- Lin, H. Y., & Ho, Y. A. (2008). Molecular Recognition and Identification of Sulfapyridine and Sulfadimethoxine by High Performance Liquid Chromatography with Molecularly Imprinted Polymers. Journal of Food and Drug Analysis, 16(4), 10-17.

- ResearchGate. (n.d.). Comparison of the DSC curves of sulfapyridine quenchcooled in RHC (top) and in liquid nitrogen (bottom).

- Fazzari, F. P. (1978). High-speed liquid chromatographic analysis of sulfasalazine (salicylazosulfapyridine). Journal of pharmaceutical sciences, 67(9), 1324–1325.

- ResearchGate. (n.d.). Infrared spectra of sulfathiazole (ST), sulfapyridine (SP),...

- Mettler Toledo. (n.d.). Thermal analysis used for pharmaceutical screening – Part 1.

- USP. (n.d.). Sulfapyridine.

- Journal of Food and Drug Analysis. (2008). Molecular recognition and identification of sulfapyridine and sulfadimethoxine by high performance liquid chromatography with molecularly imprinted polymers. 16(4).

- ResearchGate. (n.d.). DSC curves for melting and then quench-cooling sulfapyridine in Q2000 (top) and RHC (bottom).

-

Wikipedia. (n.d.). Sulfapyridine. Retrieved from [Link]

- Calamari, J., Hubata, R., & Roth, P. (1942). Sulfanilamide, Sulfapyridine, Sulfathiazole, Sulfaguanidine, and Sulfadiazine. Assay Differentiation and Identification. Industrial & Engineering Chemistry Analytical Edition, 14(7), 534-536.

- International Journal of Pharmaceutical Sciences Review and Research. (2012). QUANTITATIVE METHOD DEVELOPMENT AND VALIDATION OF SULFASALAZINE IN TABLET DOSAGE FORM BY UV-SPECTROSCOPY. 15(2), 113-116.

- ResearchGate. (n.d.). Thermogravimetry (TG) (red line) and differential thermal analysis...

-

National Institute of Standards and Technology. (n.d.). Sulfapyridine. In NIST Chemistry WebBook. Retrieved from [Link]

- Haser, A., et al. (2020). Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. International Journal of Pharmaceutics: X, 2, 100057.

- ResearchGate. (n.d.). Infrared spectra of sulfathiazole (ST), sulfapyridine (SP), sulfamerazine (SMZ), sulfadimethoxine (SDM), and sulfadoxine (SDX) in CH 2 Cl 2 (blue line) and.

Sources

- 1. toku-e.com [toku-e.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Sulfapyridine Sodium | C11H10N3NaO2S | CID 23667654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. toku-e.com [toku-e.com]

- 6. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 144-83-2 CAS MSDS (Sulfapyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Sulfapyridine | 144-83-2 [chemicalbook.com]

- 9. Sulfapyridine [drugfuture.com]

- 10. Sulfapyridine CAS#: 144-83-2 [m.chemicalbook.com]

- 11. Sulfapyridine [drugfuture.com]

- 12. New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Sulfapyridine(144-83-2) IR Spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mt.com [mt.com]

- 19. Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fail-safe nano-formulation of prodrug of sulfapyridine: Preparation and evaluation for treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Sulfapyridine Sodium in Gram-Positive Bacteria

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfapyridine sodium, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by targeting a metabolic pathway crucial for bacterial survival but absent in humans. This guide provides a detailed exploration of its mechanism of action against Gram-positive bacteria. We will dissect the molecular interactions, the downstream metabolic consequences of enzymatic inhibition, the basis for selective toxicity, and the prevalent mechanisms of bacterial resistance. Furthermore, this document furnishes detailed, field-tested protocols for investigating these phenomena, aiming to equip researchers with the practical knowledge required for antibiotic development and mechanistic studies.

The Central Target: The Bacterial Folic Acid Synthesis Pathway

Unlike humans, who acquire folic acid (Vitamin B9) from their diet, most bacteria, including many Gram-positive pathogens, must synthesize it de novo.[1][2] This metabolic pathway is indispensable for bacterial proliferation as it produces tetrahydrofolate (THF), a vital cofactor in the synthesis of nucleic acids (purines and thymidine) and certain amino acids like methionine.[3][4] The absolute bacterial requirement for this pathway renders its constituent enzymes prime targets for antimicrobial agents.[5][6]

The synthesis of dihydrofolate (DHF), a precursor to THF, involves several enzymatic steps. A critical reaction in this cascade is the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate (DHP). This reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS), encoded by the folP gene.[1][5][7]

Caption: Bacterial Folic Acid Synthesis and the Site of Sulfapyridine Inhibition.

Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The antibacterial action of sulfapyridine stems from its structural similarity to PABA.[2][8] This molecular mimicry allows sulfapyridine to act as a competitive inhibitor of the DHPS enzyme.[8][9]

Molecular Interaction at the Active Site

Sulfapyridine competes directly with the natural substrate, PABA, for binding to the active site of DHPS.[8][9] By occupying this site, it prevents the condensation reaction with DHPP, thereby blocking the synthesis of dihydropteroate.[1][10] This inhibition is reversible and concentration-dependent; a sufficiently high concentration of PABA can overcome the inhibitory effect of the drug.[11][12] The enzyme's affinity for sulfapyridine, though significant, is lower than its affinity for PABA, which is a hallmark of competitive inhibition.

Caption: Competitive Inhibition of DHPS by Sulfapyridine.

Downstream Effects: Bacteriostasis

The inhibition of DHPS leads to a depletion of the intracellular pool of dihydrofolate and, consequently, tetrahydrofolate.[3] Without an adequate supply of THF, the bacterium cannot synthesize essential building blocks for DNA, RNA, and proteins.[3] This cessation of macromolecular synthesis halts cell division and growth, resulting in a bacteriostatic, rather than bactericidal, effect.[10] The bacteria are prevented from multiplying, allowing the host's immune system to clear the infection.

The Principle of Selective Toxicity

The efficacy of sulfonamides as antimicrobials hinges on their selective toxicity. Mammalian cells do not possess the DHPS enzyme or the broader folate synthesis pathway.[1][13][14] Instead, they rely on dedicated transporters to uptake pre-formed folate from the diet.[3][13] Because sulfapyridine's target is absent in host cells, the drug can effectively inhibit bacterial growth with minimal impact on the host's cellular machinery.

Mechanisms of Resistance in Gram-Positive Bacteria

The clinical utility of sulfapyridine has been challenged by the emergence of bacterial resistance. In Gram-positive bacteria, two primary mechanisms are prevalent:

Target Site Modification

The most common mechanism of acquired resistance involves mutations in the chromosomal folP gene, which encodes DHPS.[15] These mutations lead to amino acid substitutions within the enzyme's active site.[9] The altered enzyme exhibits a significantly lower binding affinity for sulfonamides while largely retaining its affinity for the natural substrate, PABA.[9][13] This allows the folic acid pathway to function even in the presence of the drug.

Acquisition of Resistant DHPS Genes

Gram-positive bacteria can also acquire resistance through horizontal gene transfer. Plasmids carrying alternative, drug-resistant DHPS genes, commonly designated as sul genes (sul1, sul2, etc.), can be transferred between bacteria.[9][16][17] These genes encode DHPS enzymes that are inherently insensitive to sulfonamide inhibition but still function effectively to produce dihydropteroate, conferring a high level of resistance.[16][17]

Investigative Methodologies: Key Experimental Protocols

To study the mechanism of action of sulfapyridine and the dynamics of resistance, several key experimental protocols are employed.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is a fundamental technique to quantify the potency of an antimicrobial agent. The broth microdilution method is a standard approach.

Objective: To determine the lowest concentration of sulfapyridine that visibly inhibits the growth of a target Gram-positive bacterium.

Methodology:

-

Preparation of Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight. Suspend colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.[18]

-

Drug Dilution Series: Prepare a two-fold serial dilution of sulfapyridine sodium in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Concentrations may range from 512 µg/mL down to 0.25 µg/mL.[19]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the drug dilutions. Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).[18]

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[18]

-

Result Interpretation: The MIC is the lowest concentration of sulfapyridine in which no visible bacterial growth (turbidity) is observed.[18]

Causality: This assay directly measures the bacteriostatic effect. The lack of turbidity indicates that the metabolic processes required for replication have been successfully inhibited at that specific drug concentration.

Protocol: In Vitro DHPS Inhibition Assay

This biochemical assay directly measures the effect of sulfapyridine on the enzymatic activity of DHPS. A common method is a coupled spectrophotometric assay.[20]

Objective: To quantify the inhibition of DHPS activity by sulfapyridine.

Methodology:

-

Enzyme and Reagent Preparation:

-

Obtain or purify recombinant DHPS from the target bacterium.

-

Prepare solutions of the substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and PABA.

-

Prepare a solution of the coupling enzyme, dihydrofolate reductase (DHFR), and its cofactor, NADPH.

-

Prepare a range of concentrations of the inhibitor, sulfapyridine.

-

-

Assay Reaction:

-

In a 96-well UV-transparent plate, combine DHPS enzyme, DHFR, NADPH, and the desired concentration of sulfapyridine in a suitable buffer (e.g., HEPES).

-

Pre-incubate for a few minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrates, DHPP and PABA.

-

-

Data Acquisition:

-

The product of the DHPS reaction, dihydropteroate, is immediately reduced by DHFR, consuming NADPH.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is directly proportional to DHPS activity.[20]

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Experimental Workflow for the Coupled DHPS Inhibition Assay.

Causality: This assay provides direct evidence of target engagement. By measuring the enzymatic conversion of substrates to products, it confirms that sulfapyridine's mode of action is indeed the inhibition of the DHPS enzyme.

Quantitative Data Summary

The efficacy of sulfapyridine can vary significantly between different species and strains of Gram-positive bacteria, largely due to the presence or absence of resistance mechanisms.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values

| Bacterial Species | Strain Type | Representative MIC Range (µg/mL) | Citation |

| Staphylococcus aureus | Susceptible | 32 - 128 | [19][21] |

| Staphylococcus aureus | Resistant (MRSA) | > 256 - 512 | [19][22] |

| Streptococcus pneumoniae | Susceptible | 8 - 64 | N/A |

| Enterococcus faecalis | Often Intrinsically Resistant | > 512 | N/A |

| (Note: These values are illustrative and can vary widely based on specific isolates and testing conditions.) |

Conclusion and Future Directions

Sulfapyridine sodium remains a paradigm of targeted antimicrobial therapy. Its mechanism, centered on the competitive inhibition of dihydropteroate synthase, masterfully exploits a key metabolic difference between bacteria and humans. Understanding this mechanism at a molecular level is crucial for overcoming the significant challenge of drug resistance. Future research should focus on the design of novel DHPS inhibitors that can evade existing resistance mutations. Structural biology studies of resistant DHPS variants in complex with new chemical entities will be paramount in developing next-generation sulfonamides to combat resilient Gram-positive pathogens.

References

- Bacterial folic acid biosynthesis p

- The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. (n.d.). PubMed.

- Pharmacology of Sulfapyridine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024). YouTube.

- Summarized pathway of folic acid metabolism, including bacterial de... (n.d.).

- A rapid assay for dihydropteroate synthase activity suitable for identific

- A bacterial route for folic acid supplement

- Protocol for Assessing the Antibacterial Activity of Sulfonamides. (n.d.). Benchchem.

- Global Health: Antimicrobial Resistance: undefined: Fol

- Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches. (n.d.). NIH.

- How bacteria resist the oldest class of synthetic antibiotics. (2023). Research Communities.

- Sulfonamides Resistance Genes. (n.d.). Rupa Health.

- Sulfonamide resistance: Mechanisms and trends. (2000).

- Sulfonamide resistance: mechanisms and trends. (n.d.). Semantic Scholar.

- Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. (n.d.). Benchchem.

- THE REVERSAL BY PABA OF SULFONAMIDE INHIBITION OF THE VIRUSES OF LYMPHOGRANULOMA VENEREUM AND MOUSE PNEUMONITIS. (n.d.). ASM Journals.

- Dihydropteroate synthase inhibitor. (n.d.). WikiMed Medical Encyclopedia.

- Heatmap representing the extracellular and intracellular folate content... (n.d.).

- Identification and Characterization of an Allosteric Inhibitory Site on Dihydroptero

- Catalysis and Sulfa Drug Resistance in Dihydroptero

- Dihydropteroate synthase: an old drug target revisited. (n.d.). Semantic Scholar.

- Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. (2012).

- Folate Production by Probiotic Bacteria - PMC. (2011). PubMed Central.

- Example of a Competitive Inhibitor. (n.d.). Hyperphysics.

- Dihydropteroate synthase. (n.d.).

- Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC. (2008). PubMed Central.

- Dihydropteroate synthase. (2024). Proteopedia, life in 3D.

- OBSERVATIONS ON THE INHIBITION OF SULFONAMIDE ACTION BY PARA-AMINOBENZOIC ACID - PMC. (n.d.). NIH.

- Structural Studies of Pterin-Based Inhibitors of Dihydroptero

- MIC, MBC and MFC (µg/mL) values of sulfonamides. (n.d.).

- MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). (n.d.).

- An In-depth Technical Guide to Structural Analogs of p-Aminobenzoic Acid (PABA): The Case of Sulfamoxole. (n.d.). Benchchem.

- The folic acid biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery. (n.d.).

- Bacterial Folates Provide an Exogenous Signal for C.

- Inhibition of the conjugation of PABA with glycine in vitro by sulfamoyl benzoic acids, sulfonamides, and penicillins and its relation to tubular secretion. (n.d.). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gosset.ai [gosset.ai]

- 6. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Example of a Competitive Inhibitor [science.umd.edu]

- 9. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]

- 10. youtube.com [youtube.com]

- 11. journals.asm.org [journals.asm.org]

- 12. OBSERVATIONS ON THE INHIBITION OF SULFONAMIDE ACTION BY PARA-AMINOBENZOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfonamide resistance: mechanisms and trends. | Semantic Scholar [semanticscholar.org]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. communities.springernature.com [communities.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Antibacterial Spectrum of Sulfapyridine

This guide provides a comprehensive technical overview of Sulfapyridine, a first-generation sulfonamide antibiotic. We will delve into its core mechanism of action, define its spectrum of activity against various bacterial genera, detail the methodologies for its evaluation, and discuss the prevalent mechanisms of resistance.

Core Mechanism of Action: Competitive Inhibition of Folate Synthesis

Sulfapyridine, like all sulfonamides, exerts a bacteriostatic effect by acting as a competitive inhibitor of a crucial enzyme in the bacterial folic acid (folate) synthesis pathway.[1][2][3]

The Causality: Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[4] This pathway is essential for the production of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA, and certain amino acids.[2][4][5] By disrupting this pathway, Sulfapyridine halts bacterial growth and replication.[5] Mammalian cells are selectively unaffected because they obtain folate through their diet, making this pathway an excellent target for selective toxicity.[2][4]

The specific enzyme targeted is dihydropteroate synthase (DHPS) .[1][2][6] Sulfapyridine is a structural analog of the enzyme's natural substrate, para-aminobenzoic acid (PABA).[4][7] It competes with PABA for the active site of DHPS, and when Sulfapyridine binds, it prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP), thereby blocking the synthesis of dihydropteroate, a direct precursor to folic acid.[4][6]

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by Sulfapyridine.

Defining the Antibacterial Spectrum

Sulfapyridine exhibits a broad spectrum of activity, primarily inhibiting Gram-positive and many Gram-negative bacteria.[1][3][8] However, its clinical utility has been diminished by the rise of bacterial resistance and the development of safer alternatives.[9] Historically, it was notably effective against pneumococci.[9]

The activity of Sulfapyridine is best quantified by the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC). Below is a summary of its known spectrum based on available data.

| Bacterial Species | Gram Stain | Activity Level | MIC/MBC Data (µg/mL) | Reference(s) |

| Yersinia enterocolitica | Negative | Susceptible | MIC: 3.1 - 25 | [10][11] |

| Salmonella spp. | Negative | Susceptible | MIC: 25 - 100 | [10][11] |

| Staphylococcus aureus | Positive | Susceptible | MBC: ~0.2 µg/mL (0.8 µM) | [10][11] |

| Streptococcus spp. | Positive | Generally Susceptible (Veterinary Context) | Not specified | [12] |

| Pasteurella spp. | Negative | Generally Susceptible (Veterinary Context) | Not specified | [12] |

| Escherichia coli | Negative | Variable Susceptibility (Veterinary Context) | Not specified | [12] |

| Pseudomonas spp. | Negative | Often Resistant | Not specified | [7] |

| Klebsiella spp. | Negative | Often Resistant | Not specified | [7] |

| Proteus spp. | Negative | Often Resistant | Not specified | [7] |

| Clostridium spp. | Positive | Often Resistant | Not specified | [7] |

Mechanisms of Bacterial Resistance

The efficacy of sulfonamides has been significantly compromised by the widespread development of resistance.[6][13] Understanding these mechanisms is critical for drug development professionals.

-

Target Enzyme Modification : The most common mechanism is the mutation of the chromosomal gene (folP) that encodes for DHPS.[13][14] These mutations result in an altered enzyme structure that has a significantly lower affinity for sulfonamides while retaining its ability to bind the natural substrate, PABA.[13]

-

Horizontal Gene Transfer : Bacteria can acquire resistance through horizontal gene transfer of plasmids containing alternative DHPS genes, such as sul1 and sul2.[13][15] These genes encode for a drug-resistant variant of the DHPS enzyme that is insensitive to sulfonamide inhibition.[13]

-

Metabolic Bypass / Overproduction of PABA : Some resistant strains can overproduce PABA, effectively outcompeting the sulfonamide inhibitor for the DHPS active site.[14]

-

Efflux Pumps : Certain bacteria have developed active transport systems (efflux pumps) that recognize and expel sulfonamides from the cell before they can reach their intracellular target.[14]

Experimental Protocols for Spectrum Determination

To empirically determine the antibacterial spectrum of Sulfapyridine, two standard, self-validating methodologies are employed: the Kirby-Bauer disk diffusion assay and broth microdilution for Minimum Inhibitory Concentration (MIC) determination.

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of a bacterium's susceptibility to an antibiotic.[16][17] An antibiotic-impregnated disk is placed on an agar plate inoculated with the test organism, and the antibiotic diffuses into the agar.[17][18] The resulting zone of no growth around the disk is measured to determine susceptibility.[18]

Protocol:

-

Inoculum Preparation : Prepare a bacterial suspension in a sterile broth (e.g., Tryptic Soy Broth) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

-

Plate Inoculation : Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess liquid by pressing the swab against the inside of the tube.[17] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[17][18]

-

Disk Application : Using sterile forceps or a disk dispenser, place a Sulfapyridine-impregnated disk onto the surface of the agar.[19] Gently press the disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart.[19]

-

Incubation : Invert the plates and incubate at 35°C ± 2°C for 16-20 hours under ambient atmospheric conditions.

-

Zone Measurement : After incubation, use a ruler or caliper to measure the diameter of the zone of complete inhibition (in millimeters) on the underside of the plate.

-

Interpretation : Compare the measured zone diameter to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI M100) to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[18]

Caption: Standardized workflow for the Kirby-Bauer disk diffusion susceptibility test.

Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[20] It is considered a gold standard for susceptibility testing.

Protocol:

-

Stock Solution Preparation : Prepare a sterile stock solution of Sulfapyridine in a suitable solvent (e.g., DMSO) at a known high concentration.

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the Sulfapyridine stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations.

-

Inoculum Preparation : Prepare and standardize a bacterial inoculum as described in the Kirby-Bauer protocol (0.5 McFarland). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation : Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation : Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

MIC Determination : After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Sulfapyridine in which there is no visible bacterial growth (i.e., the first clear well).[20]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Clinical and Veterinary Perspective

While once used to treat infections like bacterial pneumonia in humans, Sulfapyridine's use has been largely discontinued due to significant risks of adverse effects, including crystalluria (crystal formation in the urinary tract) and agranulocytosis (a severe drop in white blood cells).[9] Its current human application is rare, reserved for specific dermatological conditions like dermatitis herpetiformis.[9][21]

However, Sulfapyridine and other sulfonamides remain relevant and widely used in veterinary medicine due to their low cost and efficacy against common pathogens in animals.[7][12][22] They are used to treat respiratory infections, mastitis, and other systemic infections in both livestock and companion animals.[12][22]

References

- Pharmacology of Sulfapyridine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024). YouTube.

-

Dihydropteroate synthase inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]

-

Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. [Link]

-

Sulfapyridine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Sulphapyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass. [Link]

-

sulfapyridine | Dosing & Uses. (n.d.). medtigo. [Link]

-

The Enduring Role of Sulfapyridine in Modern Veterinary Care. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

What are DHPS inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

Shi, J., et al. (2015). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Sulfapyridine | C11H11N3O2S | CID 5336. (n.d.). PubChem. [Link]

-

Capasso, C., & Supuran, C. T. (2020). Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors. IBBR Publications. [Link]

-

What is the mechanism of Sulfasalazine?. (2024). Patsnap Synapse. [Link]

-

Sulfapyridine: Significance and symbolism. (n.d.). I-Concept. [Link]

-

sulfapyridine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Sulfonamides and Sulfonamide Combinations*. (n.d.). Louisiana Department of Health. [Link]

-

Sulphapyridine. (n.d.). AERU - University of Hertfordshire. [Link]

-

Sulfapyridine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

sulfapyridine. (n.d.). Drug Central. [Link]

-

Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. (2025). YouTube. [Link]

-

Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates. [Link]

-

Schmidt, L. H., & Sesler, C. L. (1943). QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE. Journal of Experimental Medicine. [Link]

-

Disk diffusion test - Wikipedia. (n.d.). Wikipedia. [Link]

-

How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. [Link]

-

Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. (n.d.). MSD Veterinary Manual. [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

-

Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]

-

Sulfonamide resistance: Mechanisms and trends | Request PDF. (2025). ResearchGate. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

-

Sulfapyridine | CAS:144-83-2 | High Purity | Manufacturer BioCrick. (n.d.). BioCrick. [Link]

-

MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). (n.d.). ResearchGate. [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX Denmark. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Sulphapyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 5. sulfapyridine | Dosing & Uses | medtigo [medtigo.com]

- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ldh.la.gov [ldh.la.gov]

- 8. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 10. Sulfapyridine | 144-83-2 [chemicalbook.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 13. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 17. hardydiagnostics.com [hardydiagnostics.com]

- 18. youtube.com [youtube.com]

- 19. microbenotes.com [microbenotes.com]

- 20. idexx.dk [idexx.dk]

- 21. sulfapyridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 22. nbinno.com [nbinno.com]

Sulfapyridine Sodium: A Technical Guide to a First-Generation Sulfonamide Antibiotic

This guide provides a comprehensive technical overview of sulfapyridine sodium, a pioneering first-generation sulfonamide antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, historical significance, and practical methodologies associated with this foundational antimicrobial agent.

Introduction: A Historical Perspective on a "Miracle Drug"

Sulfapyridine, and its sodium salt, emerged as a beacon of hope in the pre-penicillin era. First synthesized in 1937 by Montague Phillips at May & Baker Ltd., it was designated M&B 693.[1][2] This compound revolutionized the treatment of bacterial infections, most notably pneumococcal pneumonia, which was a major cause of mortality at the time.[3] Its introduction marked a significant turning point in medicine, offering the first effective chemotherapeutic agent against a range of bacterial pathogens.[4][5] The widespread use of sulfapyridine during World War II for treating infections in soldiers further solidified its importance in medical history.[2][5] Although its use has since declined due to the advent of more potent and less toxic antibiotics, the study of sulfapyridine provides invaluable insights into the principles of antimicrobial chemotherapy and the evolution of drug development.[1][2]

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

Sulfapyridine sodium exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[6][7][8] This enzyme is crucial for the de novo synthesis of folic acid in bacteria.[9][10]

The Folic Acid Synthesis Pathway: A Bacterial Achilles' Heel

Bacteria synthesize folic acid from precursor molecules, including para-aminobenzoic acid (PABA).[11] Folic acid, in its reduced form (tetrahydrofolate), is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[12][13] Consequently, the inhibition of this pathway halts bacterial growth and replication.[12][14] Mammalian cells, in contrast, are unaffected by sulfonamides as they obtain folic acid from their diet and lack the DHPS enzyme, providing the basis for the selective toxicity of these drugs.[9][10]

Competitive Inhibition of Dihydropteroate Synthase

Sulfapyridine is a structural analog of PABA.[15][16] Its similar chemical structure allows it to bind to the active site of DHPS, competitively inhibiting the binding of the natural substrate, PABA.[6][11] This blockage prevents the synthesis of dihydropteroate, a direct precursor to dihydrofolic acid, thereby disrupting the entire folic acid synthesis cascade.[14]

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfapyridine sodium.

Chemical and Physical Properties

Sulfapyridine sodium is the sodium salt of sulfapyridine, a formulation that significantly improves its water solubility compared to the parent compound.[8]

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₀N₃NaO₂S | [17] |

| Molecular Weight | 271.27 g/mol | [17] |

| Appearance | White to yellowish-white crystalline powder | [18] |

| Solubility (Sulfapyridine) | Water: 1:3500, Alcohol: 1:440, Acetone: 1:65 | [19][20] |

| Solubility (Sulfapyridine Sodium) | Freely soluble in water (approx. 1 in 1.5 parts) | [7][20] |

| Stability | Stable in air, but slowly darkens on exposure to light. | [19][21] |

Spectrum of Antibacterial Activity

Sulfapyridine exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[8][22] However, the emergence of widespread bacterial resistance has limited its clinical utility.[6] Resistance to one sulfonamide generally indicates resistance to all others.[18]

Experimental Protocols for Efficacy Testing

The evaluation of a sulfonamide's antibacterial efficacy is critical. The following are foundational in vitro protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[23]

Protocol:

-

Preparation of Sulfapyridine Sodium Stock Solution: Prepare a stock solution of sulfapyridine sodium in an appropriate solvent (e.g., sterile deionized water) at a concentration of at least 1000 µg/mL.[23]

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the sulfapyridine sodium stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[24]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[24]

-

Result Interpretation: The MIC is the lowest concentration of sulfapyridine sodium at which there is no visible bacterial growth.

In this method, the antimicrobial agent is incorporated into the agar medium.[23]

Protocol:

-

Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates containing serial two-fold dilutions of sulfapyridine sodium. Also, prepare a control plate with no antibiotic.[24]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.[24]

-

Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[24]

-

Result Interpretation: The MIC is the lowest concentration of sulfapyridine sodium that inhibits the visible growth of the bacteria.[24]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Pharmacokinetics and Clinical Considerations

Absorption, Distribution, Metabolism, and Excretion

Sulfapyridine is absorbed from the gastrointestinal tract, although this can be slow and variable.[25] It is widely distributed throughout body tissues and fluids.[18][25] Metabolism occurs in the liver, and the drug is primarily excreted by the kidneys.[25]

Adverse Effects and Decline in Use

The clinical use of sulfapyridine has been largely superseded due to its side effect profile.[1][2] A significant risk is agranulocytosis, a severe drop in white blood cells.[1] Other adverse effects include nausea, vomiting, headache, and skin rash.[26][27] A notable concern is its pH-dependent water solubility, which can lead to crystallization in the bladder or urethra, causing pain or blockage.[1][2]

Current and Historical Clinical Applications

Historically, sulfapyridine was a frontline treatment for bacterial pneumonia.[4] While no longer prescribed for systemic bacterial infections in humans, it has found a niche use in treating the dermatological condition dermatitis herpetiformis.[1][28][29] It is also a metabolite of the drug sulfasalazine, which is used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[3][30]

Conclusion

Sulfapyridine sodium holds a significant place in the history of antimicrobial chemotherapy. Its discovery and application provided the first effective means to combat a wide range of bacterial infections, saving countless lives. While its systemic use has been curtailed due to safety concerns and the availability of superior alternatives, the principles of its mechanism of action continue to inform the development of new antimicrobial agents. The study of sulfapyridine sodium serves as a powerful reminder of the ongoing battle against infectious diseases and the importance of continued research and innovation in drug discovery.

References

-

Sulfapyridine - Wikipedia. [Link]

-

Sulfapyridine - Wikiwand. [Link]

-

Sulfapyridine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

-

Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com. [Link]

-

Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - NIH. [Link]

-

Sulfonamides and trimethoprim animation: folic acid inhibitors - YouTube. [Link]

-

Sulfapyridine - Grokipedia. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

-

Folic acid synthesis and sulfonamides site of action - ResearchGate. [Link]

-

Folic Acid Synthesis in Bacteria - CSIR NET LIFE SCIENCE COACHING. [Link]

-

Sulfapyridine Sodium | C11H10N3NaO2S | CID 23667654 - PubChem - NIH. [Link]

-

Montague Phillips (chemist) - Wikipedia. [Link]

-

sulfapyridine | Dosing & Uses - medtigo. [Link]

-

Pharmacology of Sulfapyridine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

-

Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem. [Link]

-

Sulfapyridine. [Link]

-

Sulfapyridine - Drug Monograph - DrugInfoSys.com. [Link]

-

Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor | ACS Applied Materials & Interfaces. [Link]

-

Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. [Link]

-

Sulfapyridine: Key Safety & Patient Guidance - Drugs.com. [Link]

-

sulfapyridine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Sulfapyridine (oral route) - Side effects & dosage - Mayo Clinic. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

Antimicrobial Susceptibility Testing - Apec.org. [Link]

Sources

- 1. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 2. sulfapyridine - Wikiwand [wikiwand.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccesspub.org [openaccesspub.org]

- 6. Sulfapyridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. toku-e.com [toku-e.com]

- 8. toku-e.com [toku-e.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. letstalkacademy.com [letstalkacademy.com]

- 12. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. sulfapyridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulfapyridine Sodium | C11H10N3NaO2S | CID 23667654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Sulfapyridine | 144-83-2 [chemicalbook.com]

- 20. Sulfapyridine [drugfuture.com]

- 21. Sulfapyridine CAS#: 144-83-2 [m.chemicalbook.com]

- 22. sulfapyridine | Dosing & Uses | medtigo [medtigo.com]

- 23. apec.org [apec.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. m.youtube.com [m.youtube.com]

- 26. thekingsleyclinic.com [thekingsleyclinic.com]

- 27. Sulfapyridine - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 28. drugs.com [drugs.com]

- 29. Sulfapyridine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 30. caymanchem.com [caymanchem.com]

The Dawn of a Chemotherapeutic Era: An In-depth Technical Guide to the Early Clinical Trials and Therapeutic Applications of Sulfapyridine

Abstract

This technical guide provides a comprehensive analysis of the early clinical development and therapeutic applications of Sulfapyridine (M&B 693), a pioneering sulfonamide that revolutionized the treatment of bacterial infections in the pre-penicillin era. We delve into the pivotal preclinical and clinical studies that established its efficacy, particularly in the context of pneumococcal pneumonia, and explore its initial uses against a spectrum of bacterial pathogens. This document offers researchers, scientists, and drug development professionals a detailed retrospective on the methodologies, outcomes, and challenges of early antibiotic development, underscoring the foundational principles that continue to inform modern clinical trial design and antimicrobial stewardship.

Introduction: The Urgent Need and the Dawn of a "Miracle Drug"

Prior to the late 1930s, the medical community had limited options for treating systemic bacterial infections, with serum therapy being a primary but often unreliable intervention. The landscape of medicine was irrevocably altered with the advent of sulfonamide chemotherapy. Following the discovery of Prontosil, the race was on to develop more effective and less toxic derivatives. In 1937, at the British chemical company May & Baker, chemist Montague Phillips synthesized a new compound, 2-(p-aminobenzenesulphonamido)pyridine, which was given the code M&B 693 and would later be known as Sulfapyridine. This compound would soon be hailed as a "miracle drug" for its remarkable success in treating life-threatening infections, most notably pneumonia, which was then a leading cause of death.

Pharmacology and Mechanism of Action

Sulfapyridine, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria.

Mechanism of Action: A Competitive Antagonist

The efficacy of Sulfapyridine stems from its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of the enzyme, Sulfapyridine prevents the utilization of PABA, thereby halting the bacterial folic acid synthesis pathway. This selective toxicity is a hallmark of sulfonamides, as humans do not synthesize their own folic acid and instead obtain it from their diet, making them unaffected by this mechanism of action.

Caption: Competitive inhibition of Dihydropteroate Synthase by Sulfapyridine.

Preclinical Evaluation: The Foundational Animal Studies

The initial promise of M&B 693 was demonstrated in a series of crucial animal experiments conducted by the clinical pathologist Lionel Whitby at the Bland-Sutton Institute of Pathology, Middlesex Hospital. These studies were instrumental in establishing the drug's antibacterial spectrum and in vivo efficacy, paving the way for human trials.

Experimental Protocol: Murine Models of Infection

Whitby's experiments involved infecting mice with various strains of bacteria, including pneumococci, streptococci, and staphylococci. The infected mice were then treated with Sulfapyridine, and the outcomes were compared to untreated control groups.

Step-by-Step Methodology (Reconstructed from historical accounts):

-

Induction of Infection: Mice were intraperitoneally inoculated with a lethal dose of a specific bacterial culture (e.g., Streptococcus pneumoniae of various types).

-

Treatment Administration: A suspension of Sulfapyridine was administered orally to the treatment group at specified intervals, typically starting soon after infection.

-

Control Group: A control group of infected mice received no treatment.

-

Observation and Endpoint: The primary endpoint was survival over a defined period. Whitby meticulously documented the survival rates in the treated versus the control groups.

Whitby's findings were remarkable, demonstrating a significant protective effect of Sulfapyridine against pneumococcal infections in mice, particularly against Types I, VII, and VIII. He also noted the drug's efficacy against other bacterial species, establishing its broad-spectrum potential.[1]

Landmark Clinical Trials: The Conquest of Pneumonia